molecular formula C14H19NO4 B14317918 4-(Heptanoylamino)-2-hydroxybenzoic acid CAS No. 109446-55-1

4-(Heptanoylamino)-2-hydroxybenzoic acid

Cat. No.: B14317918
CAS No.: 109446-55-1
M. Wt: 265.30 g/mol
InChI Key: WSAONYSWRGUASE-UHFFFAOYSA-N
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Description

4-(Heptanoylamino)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of a heptanoylamino group attached to the fourth position of the benzoic acid ring and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptanoylamino)-2-hydroxybenzoic acid typically involves the acylation of 2-hydroxybenzoic acid (salicylic acid) with heptanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

2-Hydroxybenzoic acid+Heptanoyl chloride4-(Heptanoylamino)-2-hydroxybenzoic acid+HCl\text{2-Hydroxybenzoic acid} + \text{Heptanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Hydroxybenzoic acid+Heptanoyl chloride→4-(Heptanoylamino)-2-hydroxybenzoic acid+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Heptanoylamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the heptanoylamino moiety can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of 4-(Heptanoylamino)-2-ketobenzoic acid or 4-(Heptanoylamino)-2-carboxybenzoic acid.

    Reduction: Formation of 4-(Heptanoylamino)-2-hydroxybenzyl alcohol.

    Substitution: Formation of 4-(Heptanoylamino)-2-halobenzoic acid derivatives.

Scientific Research Applications

4-(Heptanoylamino)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the formulation of cosmetics and personal care products due to its potential skin-soothing properties.

Mechanism of Action

The mechanism of action of 4-(Heptanoylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the heptanoylamino group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexanoylamino)-2-hydroxybenzoic acid
  • 4-(Octanoylamino)-2-hydroxybenzoic acid
  • 4-(Decanoylamino)-2-hydroxybenzoic acid

Uniqueness

4-(Heptanoylamino)-2-hydroxybenzoic acid is unique due to its specific heptanoylamino group, which provides a balance between hydrophobicity and hydrophilicity. This balance can enhance its solubility and bioavailability compared to other similar compounds with shorter or longer alkyl chains.

Properties

109446-55-1

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-(heptanoylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C14H19NO4/c1-2-3-4-5-6-13(17)15-10-7-8-11(14(18)19)12(16)9-10/h7-9,16H,2-6H2,1H3,(H,15,17)(H,18,19)

InChI Key

WSAONYSWRGUASE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

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